REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][N:6]=[CH:5]2.[CH:13]1([NH:16][C:17](=[O:34])[C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[C:20](B3OC(C)(C)C(C)(C)O3)[CH:19]=2)[CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.ClCCl.[Pd+2].[Cl-].[Cl-].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:12][C:8]1[C:9]2[C:4](=[CH:3][C:2]([C:20]3[CH:19]=[C:18]([CH:23]=[CH:22][C:21]=3[CH3:24])[C:17]([NH:16][CH:13]3[CH2:14][CH2:15]3)=[O:34])=[CH:11][CH:10]=2)[CH:5]=[N:6][N:7]=1 |f:2.3.4,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
ClCCl.[Pd+2].[Cl-].[Cl-].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 1/1 hexanes/ethyl acetate to 6% 2 M ammonia in MeOH/DCM
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)NC2CC2)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |